molecular formula C16H16O3 B12109395 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid

Katalognummer: B12109395
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: ZYWKUYQAAJZPBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid is an organic compound with a complex structure that includes a phenylacetic acid backbone substituted with a 4-methoxyphenyl group and a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid typically involves the reaction of 4-methylphenol with 4-methoxybenzyl chloride in the presence of a base to form 4-[(4-methylphenyl)methoxy]benzyl chloride. This intermediate is then reacted with sodium cyanide to form the corresponding nitrile, which is subsequently hydrolyzed to yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenylacetic acid: Shares a similar phenylacetic acid backbone but lacks the 4-methylphenyl group.

    4-Methylphenylacetic acid: Similar structure but without the 4-methoxyphenyl group.

    2-Methoxyphenylacetic acid: Contains a methoxy group at the ortho position instead of the para position.

Uniqueness

2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H16O3

Molekulargewicht

256.30 g/mol

IUPAC-Name

2-[4-[(4-methylphenyl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C16H16O3/c1-12-2-4-14(5-3-12)11-19-15-8-6-13(7-9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18)

InChI-Schlüssel

ZYWKUYQAAJZPBB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.